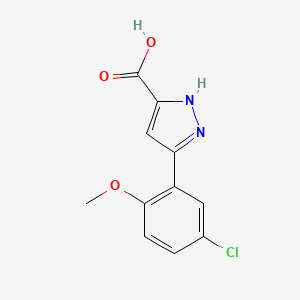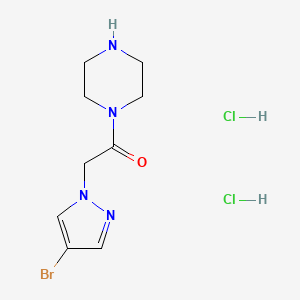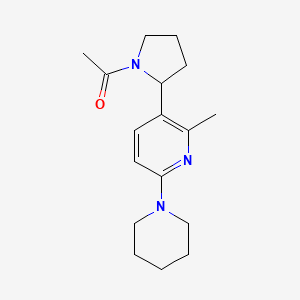
2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine and pyrrolidine, featuring a pyridine ring substituted with a pyrrolidine ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine typically involves the reaction of 3-methylpyridine with 1-isopropylpyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-methylpyridine and 1-isopropylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, facilitating nucleophilic substitution on the pyridine ring.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous THF or DMF.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpyrrolidin-2-yl)-3-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.
2-(1-Propylpyrrolidin-2-yl)-3-methylpyridine: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(1-Isopropylpyrrolidin-2-yl)-3-methylpyridine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-10(2)15-9-5-7-12(15)13-11(3)6-4-8-14-13/h4,6,8,10,12H,5,7,9H2,1-3H3 |
InChI Key |
CEAYLXAQBWMYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)





![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)
